molecular formula C20H14N4 B087208 Porphine CAS No. 101-60-0

Porphine

Cat. No.: B087208
CAS No.: 101-60-0
M. Wt: 310.4 g/mol
InChI Key: JZRYQZJSTWVBBD-UHFFFAOYSA-N
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Description

Porphine, also known as porphin, is an organic compound with the empirical formula C20H14N4. It is a heterocyclic and aromatic molecule, consisting of a flat macrocycle formed by four pyrrole-like rings joined by four methine bridges. This structure makes this compound the simplest of the tetrapyrroles . This compound is the parent compound of the porphyrin family, which includes many biologically significant molecules such as heme and chlorophyll .

Mechanism of Action

Target of Action

Porphine, also known as 21H,23H-Porphine, is a simple and non-substituted form of porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds that play crucial roles in living organisms . The primary targets of this compound are the various enzymes and proteins where it acts as a prosthetic group . For instance, in hemoproteins, heme, a derivative of this compound, carries oxygen in the bloodstream .

Mode of Action

This compound and its derivatives interact with their targets by fitting into the protein structures and participating in their functions . For example, in hemoglobin, the iron atom in the heme group (a derivative of this compound) binds to oxygen molecules and helps in their transport .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a pivotal role in the generation, storage, and use of oxygen, which is essential to life . In plants, chlorophyll, a derivative of this compound, is involved in light harvesting and electron transfer in photosynthesis .

Pharmacokinetics

Porphyrins, in general, are known to have a wide distribution in the body due to their involvement in various biological functions .

Result of Action

The action of this compound results in several molecular and cellular effects. Its role as a component of heme and chlorophyll leads to its involvement in vital processes such as oxygen transport and photosynthesis . These processes are essential for the survival and functioning of organisms.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of this compound in photosynthesis (as part of chlorophyll) can be affected by the intensity and quality of light . Additionally, certain environmental toxins can affect the biosynthesis of porphyrins, leading to disorders known as porphyrias .

Chemical Reactions Analysis

Types of Reactions: Porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or nitration using reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions include hydroxythis compound derivatives from oxidation, reduced this compound species from reduction, and halogenated or nitrated this compound derivatives from substitution reactions .

Comparison with Similar Compounds

Uniqueness: Porphine is unique due to its simple structure, which serves as the foundational framework for more complex porphyrins. Its ability to form stable metal complexes and participate in essential biological processes highlights its significance in both natural and synthetic chemistry .

Properties

IUPAC Name

21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRYQZJSTWVBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059235
Record name 21H,23H-Porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-60-0
Record name Porphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 21H,23H-Porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21H,23H-porphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604BGD9J5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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